N-(pentan-3-yl)thiophene-2-sulfonamide
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Overview
Description
N-(pentan-3-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties.
Mechanism of Action
Pharmacokinetics
Like other sulfonamides, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . Its elimination is likely to involve hepatic metabolism and renal excretion . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Preparation Methods
The synthesis of N-(pentan-3-yl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-sulfonyl chloride with pentan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(pentan-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
N-(pentan-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
N-(pentan-3-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonamide: Lacks the pentan-3-yl group, resulting in different chemical and biological properties.
Thiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to variations in reactivity and applications.
Thiophene-2-sulfonyl chloride: A precursor in the synthesis of this compound, with distinct reactivity due to the presence of the sulfonyl chloride group.
Properties
IUPAC Name |
N-pentan-3-ylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-3-8(4-2)10-14(11,12)9-6-5-7-13-9/h5-8,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILUFRTZRYVFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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